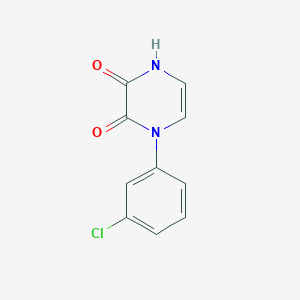
1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)piperazine (also known as mCPP) is a piperazine derivative and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .
Synthesis Analysis
An efficient synthesis of neuroleptic drugs under microwave irradiation has been reported . The yields of 1-(3-chlorophenyl)-piperazine hydrochloride reported in the literature and observed in the lab are 84-85% .Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .Chemical Reactions Analysis
The substance 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine (mCPCPP) is a precursor used in the manufacture of the antidepressant drug nefazodone .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)piperazine is used for R&D purposes only. It is not intended for food, drug, pesticide, or biocidal product use .科学的研究の応用
Crystal Structure and Synthesis
The study of the crystal structure of various chemical compounds provides insight into their potential applications in scientific research. For example, Jager and Otterbein (1980) discussed the crystal structure of Dimethyl-l-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, demonstrating the synthesis of a pyrazol ring, which is crucial for understanding the chemical's reactivity and potential uses in medicinal chemistry and material science (J. Jager & W. Otterbein, 1980).
Reactivity and Stability
Brook, Haltiwanger, and Koch (1992) explored the synthesis, structure, and reactivity of an antiaromatic 1,4-dihydropyrazine, highlighting its unique color and solvatochromism properties. This research underscores the potential of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives for applications in the development of new materials with specific optical properties (D. J. Brook, R. Haltiwanger, & T. Koch, 1992).
Electronic and Optoelectronic Applications
The study by Huang et al. (2006) on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives showcases the potential of such compounds as electron-transport materials for organic light-emitting devices (OLEDs). This research highlights the importance of understanding the structural and electronic properties of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives for their application in advanced electronic and optoelectronic devices (T.‐H. Huang et al., 2006).
Antibacterial Agents
The synthesis and evaluation of novel antibacterial agents, as discussed by Sheikh, Ingle, and Juneja (2009), demonstrate the potential medical applications of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives. These compounds were tested for their efficacy against various gram-negative and gram-positive bacteria, indicating their significance in the development of new antibacterial drugs (Javed Sheikh, V. N. Ingle, & H. Juneja, 2009).
Antitumor Activity
Research on the synthesis, crystal structure, and antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives by Liu et al. (2020) underscores the potential therapeutic applications of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione in cancer treatment. This study highlights the compound's efficacy in inhibiting the proliferation of human lung adenocarcinoma and gastric cancer cell lines, pointing to its potential in anticancer drug development (Jin Liu Jin Liu, Juan Zhao Juan Zhao, & Jiu fu Lu Jiu fu Lu, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(3-chlorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVSDKOMOAOCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

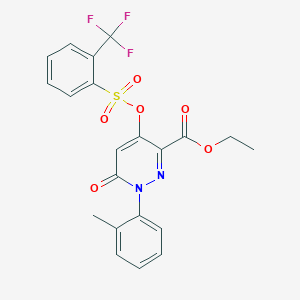
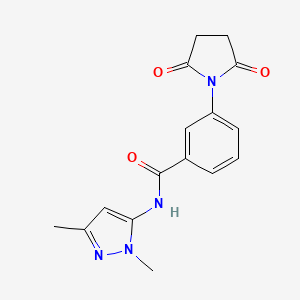
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
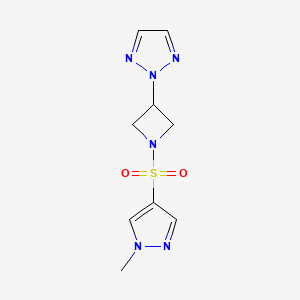
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
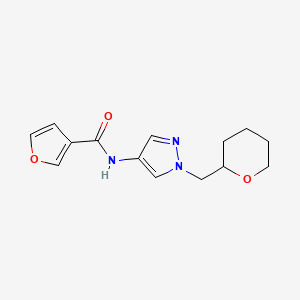
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)
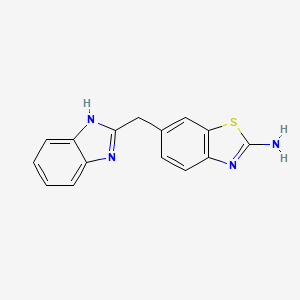
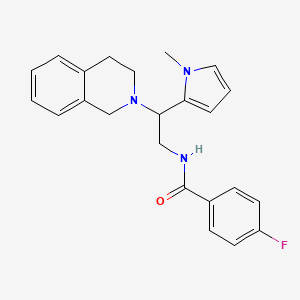
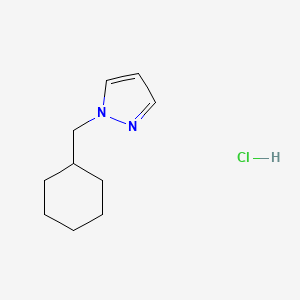
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)